molecular formula C12H18N2O4 B141270 N,N-Diethyl-p-phenylenediamine oxalate salt CAS No. 142439-89-2

N,N-Diethyl-p-phenylenediamine oxalate salt

Cat. No.: B141270
CAS No.: 142439-89-2
M. Wt: 254.28 g/mol
InChI Key: GXSUUFAGHVDMCO-UHFFFAOYSA-N
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Description

This compound is a colorless solid used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-p-phenylenediamine oxalate salt can be synthesized through the reaction of 1,4-benzenediamine with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The ethanedioate group is introduced by reacting the resulting N,N-diethyl-1,4-benzenediamine with oxalic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-p-phenylenediamine oxalate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Diethyl-p-phenylenediamine oxalate salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of benzodiazepines and other heterocyclic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized as a corrosion inhibitor, flame retardant, and cross-linking agent in polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N,N-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    1,4-Benzenediamine, N,N-diethyl-: Lacks the ethanedioate group.

    1,4-Benzenediamine, N,N-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.

Uniqueness

N,N-Diethyl-p-phenylenediamine oxalate salt is unique due to the presence of both diethylamino groups and the ethanedioate group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and industrial applications.

Properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSUUFAGHVDMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62637-92-7
Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=62637-92-7
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DSSTOX Substance ID

DTXSID5072430
Record name 1,4-Benzenediamine, N,N-diethyl-, ethanedioate
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71819-89-1, 142439-89-2
Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?)
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Record name N,N-Diethyl-p-phenylenediamine oxalate
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Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?)
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Record name 1,4-Benzenediamine, N,N-diethyl-, ethanedioate
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Record name N,N-Diethyl-p-phenylenediamine oxalate salt
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Record name N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE
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